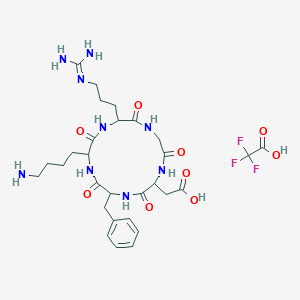

Cyclo (Arg-Gly-Asp-D-Phe-Lys)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ciclo(-RGDfK) TFA es un péptido cíclico que incluye los aminoácidos arginina, glicina, ácido aspártico, fenilalanina y lisina. La forma de sal de ácido trifluoroacético (TFA) se utiliza comúnmente en la síntesis y purificación de péptidos. Este compuesto es notable por su papel en la investigación biológica, particularmente en estudios relacionados con la adhesión celular y la unión de integrinas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Ciclo(-RGDfK) TFA se sintetiza típicamente utilizando la síntesis de péptidos en fase sólida (SPPS). El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina. La ciclización del péptido se logra mediante la formación de un enlace peptídico entre los extremos amino y carboxilo del péptido lineal. El producto final se escinde de la resina y se desprotege utilizando un cóctel de escisión a base de ácido trifluoroacético .

Métodos de Producción Industrial: La producción industrial de Ciclo(-RGDfK) TFA sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la coherencia. El uso de cromatografía líquida de alta resolución (HPLC) es común para la purificación del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: Ciclo(-RGDfK) TFA puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El péptido puede oxidarse, particularmente en los residuos de metionina y cisteína si están presentes.

Reducción: Los enlaces disulfuro dentro del péptido se pueden reducir a tioles libres.

Sustitución: Las cadenas laterales de los aminoácidos pueden participar en reacciones de sustitución, como la alquilación o la acilación.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno o yodo en condiciones suaves.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.

Productos Principales: Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o ácidos sulfónicos, mientras que la reducción puede producir grupos tiol libres.

Aplicaciones Científicas De Investigación

Ciclo(-RGDfK) TFA tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y ciclización de péptidos.

Biología: Se investiga su papel en la adhesión celular y la unión de integrinas, particularmente en la investigación del cáncer.

Medicina: Se explora como un posible agente terapéutico para dirigirse a los receptores de integrinas en diversas enfermedades.

Industria: Se utiliza en el desarrollo de biomateriales y sistemas de administración de fármacos.

Mecanismo De Acción

Ciclo(-RGDfK) TFA ejerce sus efectos principalmente a través de la unión a los receptores de integrinas en la superficie celular. La secuencia arginina-glicina-ácido aspártico (RGD) es reconocida por las integrinas, lo que lleva a la activación de vías de señalización intracelular que regulan la adhesión celular, la migración y la proliferación .

Compuestos Similares:

Ciclo(-RGDfV): Otro péptido cíclico con una secuencia RGD similar, pero con valina en lugar de lisina.

Ciclo(-RGDfC): Contiene cisteína en lugar de lisina, que puede formar enlaces disulfuro.

Ciclo(-RGDfNMeK): Una versión metilada de Ciclo(-RGDfK), que puede tener diferentes afinidades de unión y actividades biológicas.

Singularidad: Ciclo(-RGDfK) TFA es único debido a su composición específica de aminoácidos y la presencia de lisina, que puede influir en sus propiedades de unión y actividad biológica. La forma de sal de ácido trifluoroacético también aumenta su solubilidad y estabilidad para diversas aplicaciones.

Comparación Con Compuestos Similares

Cyclo(-RGDfV): Another cyclic peptide with a similar RGD sequence but with valine instead of lysine.

Cyclo(-RGDfC): Contains cysteine instead of lysine, which can form disulfide bonds.

Cyclo(-RGDfNMeK): A methylated version of Cyclo(-RGDfK), which may have different binding affinities and biological activities.

Uniqueness: Cyclo(-RGDfK) TFA is unique due to its specific amino acid composition and the presence of lysine, which can influence its binding properties and biological activity. The trifluoroacetic acid salt form also enhances its solubility and stability for various applications.

Propiedades

IUPAC Name |

2-[8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O7.C2HF3O2/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCQIPJAWCYHFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42F3N9O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2913813.png)

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2913815.png)

![7-(Azepan-1-yl)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2913823.png)

![N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2913824.png)

![2-{[6-amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2913830.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{9-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B2913834.png)

![1-methanesulfonyl-N-[3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]piperidine-4-carboxamide](/img/structure/B2913835.png)